6-Cyclopropyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Cyclopropyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core, a cyclopropyl group, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the pyridazinone core, the introduction of the cyclopropyl group, and the attachment of the azetidine moiety. One common synthetic route involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.
Attachment of the Azetidine Moiety: The azetidine ring can be introduced through a nucleophilic substitution reaction using azetidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
6-Cyclopropyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Cyclopropyl-2-({1-[2-(3-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one:
Other Pyridazinone Derivatives: These compounds share the pyridazinone core but differ in their substituents, leading to different properties and applications.
Azetidine Derivatives: Compounds containing the azetidine ring are studied for their biological activities and synthetic utility.
Uniqueness
This compound is unique due to its combination of a pyridazinone core, a cyclopropyl group, and an azetidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-3-2-4-15(9-14)10-20(25)22-11-16(12-22)13-23-19(24)8-7-18(21-23)17-5-6-17/h2-4,7-9,16-17H,5-6,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVCIQQDQGBXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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